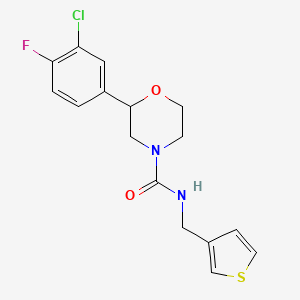![molecular formula C19H17ClFN3O2 B6627596 2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627596.png)
2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide is a chemical compound used in scientific research. It is commonly referred to as CFM-2, and it belongs to the class of compounds known as morpholinecarboxamides. This compound has been the subject of a lot of research due to its potential uses in various fields.
Mécanisme D'action
CFM-2 works by inhibiting the activity of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are molecules that play a role in various physiological processes. By inhibiting FAAH, CFM-2 increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
CFM-2 has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and reduce anxiety and depression. CFM-2 has also been found to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, one limitation of CFM-2 is that it has a relatively short half-life, meaning that its effects are not long-lasting.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of CFM-2 in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFM-2 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 3-chloro-4-fluoroaniline with 3-cyanobenzyl bromide in the presence of a base. The resulting product is then reacted with morpholine-4-carboxylic acid to yield CFM-2.
Applications De Recherche Scientifique
CFM-2 has been found to have a wide range of applications in scientific research. It has been used as a tool to study the role of the endocannabinoid system in various physiological processes. CFM-2 has also been used to study the effects of cannabinoids on the immune system and inflammation.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c20-16-9-15(4-5-17(16)21)18-12-24(6-7-26-18)19(25)23-11-14-3-1-2-13(8-14)10-22/h1-5,8-9,18H,6-7,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAPXMRATWBVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC(=CC=C2)C#N)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluorophenyl)-N-[(1-methylimidazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627531.png)
![2-(3,4-difluorophenyl)-N-[(1-methylimidazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627537.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6627549.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B6627557.png)
![9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627561.png)
![3-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627572.png)


![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3,4-difluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627600.png)
![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)